2-amino-5-(3,4-dimethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
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Overview
Description
2-AMINO-5-(3,4-DIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a heterocyclic compound that belongs to the pyridopyrimidine class. This compound is characterized by its unique structure, which includes an amino group, a dimethoxyphenyl group, and a pyridopyrimidine core. It has garnered interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-(3,4-DIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE typically involves a multi-step process. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then cyclized with a pyrimidine derivative under specific conditions to yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-(3,4-DIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group and the dimethoxyphenyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-AMINO-5-(3,4-DIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of dihydrofolate reductase (DHFR).
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-AMINO-5-(3,4-DIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, ultimately leading to the inhibition of DNA and RNA synthesis in rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
Piritrexim: Another pyridopyrimidine derivative with similar DHFR inhibitory activity.
Methotrexate: A well-known DHFR inhibitor used in cancer therapy.
Trimethoprim: An antibiotic that also inhibits DHFR.
Uniqueness
2-AMINO-5-(3,4-DIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is unique due to its specific structural features, such as the presence of the dimethoxyphenyl group, which may confer distinct biological activities and selectivity towards certain molecular targets compared to other similar compounds .
Properties
Molecular Formula |
C15H16N4O4 |
---|---|
Molecular Weight |
316.31 g/mol |
IUPAC Name |
2-amino-5-(3,4-dimethoxyphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C15H16N4O4/c1-22-9-4-3-7(5-10(9)23-2)8-6-11(20)17-13-12(8)14(21)19-15(16)18-13/h3-5,8H,6H2,1-2H3,(H4,16,17,18,19,20,21) |
InChI Key |
DKYOIAYZZLMQRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C(=O)NC(=N3)N)OC |
Origin of Product |
United States |
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